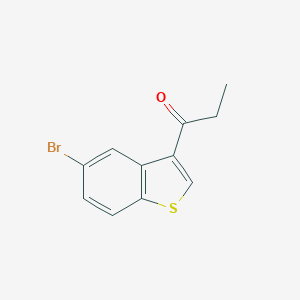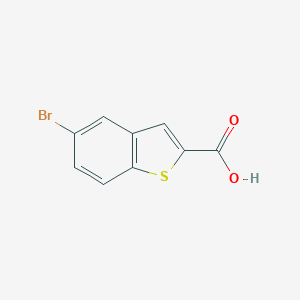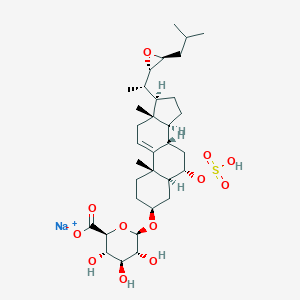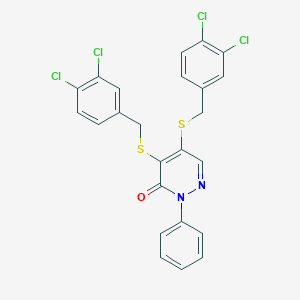
4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone, also known as DBTP, is a heterocyclic organic compound that has been the subject of a significant amount of scientific research in recent years. This compound has been found to have a range of interesting properties, including its potential as an anti-cancer agent, as well as its ability to inhibit the growth of certain types of bacteria. In
科学的研究の応用
4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been the subject of a significant amount of scientific research in recent years, with a particular focus on its potential as an anti-cancer agent. Studies have shown that 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone can inhibit the growth of a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition to its anti-cancer properties, 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is not yet fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. In addition to its potential as an anti-cancer agent, 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of certain cytokines.
生化学的および生理学的効果
Studies have shown that 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone can have a range of biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells, as well as its ability to inhibit the growth of certain types of bacteria. In addition to its anti-cancer and antibacterial properties, 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has also been found to have antioxidant properties, which may be beneficial for the treatment of certain diseases.
実験室実験の利点と制限
One of the main advantages of 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone for lab experiments is its ability to inhibit the growth of cancer cells and certain types of bacteria, making it a potentially valuable tool for researchers studying these areas. However, there are also some limitations to using 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone in lab experiments, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several potential areas for future research on 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone, including its potential as a treatment for cancer and other diseases, its antibacterial and antifungal properties, and its antioxidant properties. In addition, further studies are needed to fully understand the mechanism of action of 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone and to determine its potential toxicity and side effects.
Conclusion
In conclusion, 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is a heterocyclic organic compound that has been the subject of a significant amount of scientific research in recent years. This compound has been found to have a range of interesting properties, including its potential as an anti-cancer agent and its ability to inhibit the growth of certain types of bacteria. While there are still many unanswered questions about 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone, its potential as a valuable tool for scientific research is clear, and further studies are needed to fully understand its properties and potential applications.
合成法
The synthesis of 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is a complex process that involves several steps. One of the most common methods for synthesizing 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone involves the reaction of 3,4-dichlorobenzyl chloride with sodium sulfide to produce 3,4-dichlorobenzylthiol. This intermediate is then reacted with 2-phenyl-3(2H)-pyridazinone in the presence of a catalyst to produce 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone.
特性
CAS番号 |
5273-38-1 |
|---|---|
製品名 |
4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone |
分子式 |
C24H16Cl4N2OS2 |
分子量 |
554.3 g/mol |
IUPAC名 |
4,5-bis[(3,4-dichlorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H16Cl4N2OS2/c25-18-8-6-15(10-20(18)27)13-32-22-12-29-30(17-4-2-1-3-5-17)24(31)23(22)33-14-16-7-9-19(26)21(28)11-16/h1-12H,13-14H2 |
InChIキー |
ODMWXSQRQPQACK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC(=C(C=C3)Cl)Cl)SCC4=CC(=C(C=C4)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC(=C(C=C3)Cl)Cl)SCC4=CC(=C(C=C4)Cl)Cl |
その他のCAS番号 |
5273-38-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B185636.png)

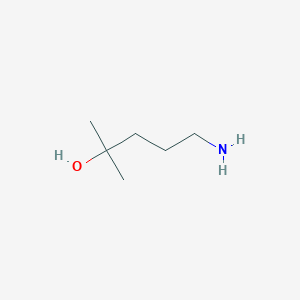
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)

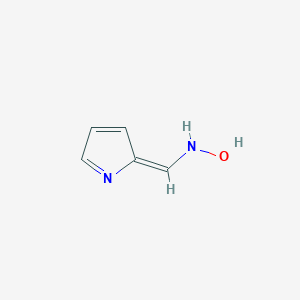
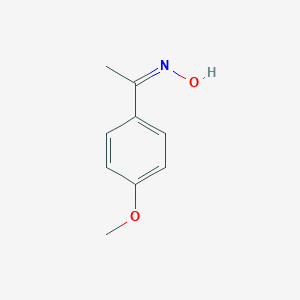



![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)
